Product packaging for Octyl thiomaltoside(Cat. No.:CAS No. 148616-91-5)

Octyl thiomaltoside

Cat. No.: B174600
CAS No.: 148616-91-5
M. Wt: 470.6 g/mol
InChI Key: JHBBNAKIOKQRJS-NQXZFOFXSA-N
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Description

Classification and Chemical Nature as a Detergent

OTM is classified as a non-ionic detergent belonging to the thioglycoside and maltoside families. creative-biolabs.com Unlike ionic detergents, which carry a net electrical charge, OTM's lack of charge prevents it from disrupting the native structure and function of proteins, a critical attribute for meaningful biochemical and structural studies. medchemexpress.com Its structure consists of an eight-carbon alkyl chain (octyl group) attached to a maltose (B56501) (a disaccharide composed of two glucose units) headgroup via a thioether linkage. biosynth.com This thio-linkage contributes to its increased stability compared to its oxygen-containing counterparts. nih.gov

The defining feature of any detergent is its ability to form micelles in an aqueous solution above a certain concentration, known as the critical micelle concentration (CMC). These micelles are aggregates of detergent molecules where the hydrophobic tails face inward, creating a hydrophobic core, and the hydrophilic heads face outward, interacting with the surrounding water. This property is central to their function in solubilizing membrane proteins.

Table 1: Physicochemical Properties of Octyl β-D-thiomaltopyranoside (OTM)

Property Value
Molecular Formula C20H38O10S creative-biolabs.combiosynth.com
Molecular Weight 470.57 g/mol sigmaaldrich.comscbt.com
CAS Number 148616-91-5 biosynth.comscbt.com
Critical Micelle Concentration (CMC) in H2O ~8.5 mM (0.40%) moleculardimensions.com
Appearance Colorless to yellow liquid biosynth.com
Solubility Soluble in alcohol and ether; ≥ 20% in water at 0-5°C creative-biolabs.combiosynth.com

Historical Context and Evolution within Detergent Science

The history of detergents dates back to ancient civilizations, with early forms of soap made from fats boiled with ashes. cleaninginstitute.org The modern era of synthetic detergents began in the early 20th century, spurred by shortages of natural fats and oils during World War I. cleaninginstitute.orgnih.gov These early synthetic detergents were often harsh and could denature proteins.

The development of non-ionic detergents represented a significant leap forward for biochemical research. dojindo.com Scientists sought milder alternatives that could solubilize membrane proteins while preserving their biological activity. This led to the synthesis of various classes of non-ionic detergents, including the glycosidic surfactants. The introduction of the thio-linkage in compounds like OTM was a further refinement, offering enhanced chemical stability. nih.gov The evolution of detergent science has been driven by the need for reagents that can effectively mimic the lipid bilayer of the cell membrane, allowing for the isolation and study of membrane proteins in a near-native state.

Significance in Membrane Protein Research

Membrane proteins are integral to a vast array of cellular processes, including transport, signaling, and energy transduction. dojindo.com However, their hydrophobic nature makes them insoluble in aqueous solutions, posing a major challenge for their purification and characterization. This is where detergents like OTM become indispensable.

The primary significance of OTM in membrane protein research lies in its ability to gently extract these proteins from the cell membrane. medchemexpress.commedchemexpress.com It forms a "detergent-protein complex" where the hydrophobic tails of the detergent molecules shield the hydrophobic transmembrane domains of the protein from the aqueous environment, thereby keeping the protein soluble. nih.gov This solubilization is a crucial first step for a wide range of downstream applications, including:

Purification: Once solubilized, membrane proteins can be purified using standard chromatographic techniques.

Crystallization: OTM is frequently used in the crystallization of membrane proteins for X-ray crystallography, a technique that provides high-resolution three-dimensional structures. medchemexpress.commedchemexpress.com The ability of OTM to form well-ordered micelles around the protein can facilitate the formation of protein crystals.

Functional Assays: By maintaining the native conformation of the protein, OTM allows for the study of its function in a controlled in vitro environment.

Scope of Academic Research on OTM

Academic research involving OTM is predominantly focused on its application in the structural and functional analysis of membrane proteins. A significant body of literature details the use of OTM to solubilize, purify, and crystallize a variety of membrane proteins, including transporters, receptors, and enzymes. nih.govkcl.ac.uk

Research also extends to the fundamental physicochemical properties of OTM itself. Studies have investigated its interaction with lipid membranes, its micellar properties, and its behavior in solution under different conditions. nih.gov For instance, high-sensitivity titration calorimetry has been used to investigate the thermodynamic properties of the interaction between OTM and lipid vesicles. nih.gov Furthermore, research has compared the efficacy of OTM with other detergents, aiming to establish optimal conditions for specific membrane proteins. nih.gov This ongoing research continues to refine the methods for studying these challenging but vital cellular components.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H38O10S B174600 Octyl thiomaltoside CAS No. 148616-91-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-octylsulfanyloxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O10S/c1-2-3-4-5-6-7-8-31-20-17(27)15(25)18(12(10-22)29-20)30-19-16(26)14(24)13(23)11(9-21)28-19/h11-27H,2-10H2,1H3/t11-,12-,13-,14+,15-,16-,17-,18-,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBBNAKIOKQRJS-NQXZFOFXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCSC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70470574
Record name Octyl b-D-thiomaltopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148616-91-5
Record name Octyl b-D-thiomaltopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Chemical Derivatization of Octyl β D Thiomaltopyranoside

Established Synthetic Pathways for Thiomaltosides

The synthesis of thiomaltosides, including OTM, generally follows established principles of carbohydrate chemistry. A common approach involves the reaction of a suitably protected maltosyl donor with an appropriate thiol acceptor. One of the foundational methods for creating a thioether linkage is the Koenigs-Knorr reaction, which has been adapted for thioglycoside synthesis. d-nb.info This typically involves the reaction of an activated glycosyl halide with a thiol in the presence of a promoter.

Another prevalent strategy is the direct reaction of a peracetylated sugar with a thiol in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. For instance, the synthesis of the related compound, n-octyl-β-D-thioglucopyranoside, starts from D-glucose, which is first acetylated to form pentaacetylglucose. This intermediate is then converted to acetobromo glucose, which reacts with thiourea (B124793) to form an isothiuronium (B1672626) salt. Subsequent reaction with 1-bromooctane (B94149) and deacetylation yields the final product. wikipedia.org A similar multi-step process can be envisioned and has been applied for the synthesis of thiomaltosides, starting from maltose (B56501).

Furthermore, methods utilizing trichloroacetimidate (B1259523) donors have been developed for glycosylation reactions. These methods often offer good stereoselectivity and yield under milder conditions compared to traditional approaches. wikipedia.org The general principle involves activating a protected sugar with trichloroacetonitrile (B146778) to form a trichloroacetimidate derivative, which then reacts with a thiol to form the desired thioglycoside.

Methodological Advances in OTM Synthesis

While established methods provide reliable routes to thiomaltosides, ongoing research focuses on improving efficiency, yield, and stereoselectivity. Advances in synthetic methodologies have offered more direct and convenient pathways to OTM and related compounds.

One area of advancement is the use of phase-transfer catalysis for thioglycosylation. This technique can facilitate the reaction between a water-soluble glycosyl donor and a water-insoluble thiol, improving reaction rates and simplifying the purification process. researchgate.net

Enzymatic synthesis represents another significant advancement. Glycosidases, which naturally cleave glycosidic bonds, can be used in reverse under specific conditions to form these linkages. d-nb.info This approach, known as transglycosylation, offers high stereoselectivity and avoids the need for extensive protecting group chemistry. However, optimizing reaction conditions to favor synthesis over hydrolysis is a key challenge. d-nb.info

The development of "click chemistry" reactions, such as the thiol-ene reaction, also presents potential for more efficient and modular synthesis of thiomaltosides. While not yet a standard method for OTM synthesis, these approaches are being explored for the creation of various carbohydrate derivatives.

Targeted Derivatization Strategies for Enhanced Research Applications

The modification of the OTM structure through chemical derivatization allows for the creation of specialized tools for a wide range of research applications, from probing protein structure and function to advanced imaging techniques.

Chemical Modifications for Specific Research Probes

Chemical probes are essential tools in chemical biology for investigating and manipulating protein function in their native cellular environment. mskcc.org The derivatization of OTM can be tailored to introduce specific functionalities for various research purposes.

Fluorescent Probes: The attachment of a fluorophore to the OTM molecule creates a fluorescent probe. These probes are invaluable for studying ligand-receptor interactions, protein conformational changes, and for high-throughput screening in drug discovery. monash.edu The fluorophore can be incorporated at various positions on the maltose or octyl moiety, provided it does not significantly interfere with the detergent's properties or its interaction with the target protein.

Biotinylated Probes: The introduction of a biotin (B1667282) tag allows for the specific and high-affinity binding to streptavidin or avidin. Biotinylated OTM can be used for affinity chromatography to purify interacting proteins or for detection in various bioassays. mskcc.org

Cross-linking Agents: Incorporating a photoreactive or chemically reactive group into the OTM structure enables the formation of covalent bonds with interacting proteins upon activation. This is a powerful technique for identifying binding partners and mapping protein interaction interfaces.

Isotopic Labeling for Biophysical Investigations

Isotopic labeling is a cornerstone of biophysical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing detailed insights into molecular structure, dynamics, and interactions.

The synthesis of isotopically labeled OTM, for instance with deuterium (B1214612) (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N), allows for advanced biophysical studies. Deuterated detergents, such as deuterated n-Octyl-β-D-Glucopyranoside, are used in NMR studies of membrane proteins to reduce the overwhelming signal from the detergent's hydrogen atoms, thereby allowing for clearer observation of the protein's signals. nih.govmedchemexpress.com A similar strategy can be applied to OTM.

For example, in NMR studies, perdeuterated OTM can be used to solubilize a ¹⁵N-labeled membrane protein. This allows for the acquisition of high-quality ¹H-¹⁵N correlation spectra (like TROSY), where the signals from the protein are clearly resolved without interference from the detergent. uzh.ch This approach is critical for determining the three-dimensional structure and studying the dynamics of membrane proteins in a near-native environment.

Molecular Self Assembly and Solution Behavior of Octyl β D Thiomaltopyranoside

Micellization Thermodynamics and Kinetics

The formation of micelles by octyl β-D-thiomaltopyranoside is a thermodynamically favorable process governed by a delicate balance of enthalpic and entropic contributions. scribd.com The study of these thermodynamic parameters provides insight into the driving forces behind self-assembly.

Critical Micelle Concentration (CMC) Determination and Influencing Environmental Factors

The critical micelle concentration (CMC) is a key parameter that defines the concentration at which octyl β-D-thiomaltopyranoside monomers begin to aggregate into micelles. wikipedia.orgwikipedia.org It represents a sharp transition in the physicochemical properties of the surfactant solution.

The CMC of octyl β-D-thiomaltopyranoside has been determined to be approximately 8.5 mM to 9 mM in aqueous solutions. moleculardimensions.comnih.govwikipedia.orgnih.govanatrace.com This value is notably lower than that of its corresponding glucoside analog, n-octyl-β-D-glucopyranoside, which has a CMC in the range of 20-25 mM. sigmaaldrich.comsigmaaldrich.comaatbio.com The lower CMC of the thiomaltopyranoside derivative suggests a greater hydrophobicity conferred by the thioether linkage compared to the ether linkage in the glucoside. mdpi.com

Several environmental factors can influence the CMC of octyl β-D-thiomaltopyranoside:

Temperature: For many non-ionic surfactants, an increase in temperature can lead to a decrease in the CMC. researchgate.netaatbio.com This is often attributed to the decreased hydration of the hydrophilic head groups at higher temperatures, which promotes micellization. aatbio.com However, the effect of temperature on the aggregation properties of octyl β-D-thiomaltopyranoside is not as pronounced as in some other sugar-based surfactants, which may be due to the strong hydrogen bonding between water molecules and the sugar headgroups. mdpi.comresearchgate.net

Additives: The presence of electrolytes or organic co-solvents can significantly alter the CMC. The addition of salts can lower the CMC by reducing the repulsion between the hydrophilic head groups. aatbio.com Conversely, the addition of a co-solvent like ethylene (B1197577) glycol has been shown to systematically increase the CMC of n-octyl-β-D-thioglucopyranoside, a related compound. nih.gov This is attributed to a reduction in the cohesive energy of the mixed solvent, which increases the solubility of the surfactant monomers. nih.gov

The determination of the CMC can be achieved through various experimental techniques, including surface tension measurements, fluorescence spectroscopy (using probes like pyrene), and light scattering methods. mdpi.comresearchgate.netnih.gov

Table 1: Critical Micelle Concentration (CMC) of Octyl β-D-thiomaltopyranoside and Related Surfactants

Compound CMC (mM) Reference(s)
Octyl β-D-thiomaltopyranoside ~8.5 - 9 moleculardimensions.comnih.govwikipedia.orgnih.govanatrace.com
n-Octyl-β-D-glucopyranoside 20 - 25 sigmaaldrich.comsigmaaldrich.comaatbio.com
n-Octyl-β-D-thioglucopyranoside ~9 wikipedia.org
n-Decyl-β-D-thiomaltopyranoside 0.9 nih.gov
n-Nonyl-β-D-thiomaltopyranoside 3.2 nih.gov

Thermodynamics of Micelle Formation

The thermodynamics of micellization provide a deeper understanding of the spontaneity and driving forces of the self-assembly process. The key thermodynamic parameters are the standard Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization.

For octyl β-D-thiomaltopyranoside, the micellization process is spontaneous, as indicated by a negative ΔG°mic. mdpi.com Studies on the related compound n-octyl-β-D-thioglucopyranoside have shown that ΔG°mic becomes more negative as the temperature increases, suggesting that micelle formation is more favorable at higher temperatures. mdpi.comresearchgate.net

The process is primarily entropy-driven. wikipedia.org The positive ΔS°mic is the main contributor to the negative ΔG°mic. scribd.com This positive entropy change arises from the release of ordered water molecules from around the hydrophobic alkyl chains of the surfactant monomers into the bulk solution as the monomers aggregate to form micelles. This is a hallmark of the hydrophobic effect. scribd.comwikipedia.org

The enthalpy of micellization (ΔH°mic) for n-octyl-β-D-thioglucopyranoside has been found to be positive, indicating that the process is endothermic. mdpi.com This means that energy is required to break the hydrogen bonds between water molecules and the hydrophilic headgroups of the surfactant during their transfer from the monomeric state to the micellar state. mdpi.com

Table 2: Thermodynamic Parameters of Micellization for n-Octyl-β-D-thioglucopyranoside (as a proxy for Octyl β-D-thiomaltopyranoside)

Thermodynamic Parameter Value Interpretation Reference(s)
ΔG°mic Negative Spontaneous process mdpi.com
ΔH°mic Positive Endothermic process mdpi.com
ΔS°mic Positive Entropy-driven process mdpi.comscribd.com

Micellar Structures and Dynamics

Above the CMC, octyl β-D-thiomaltopyranoside molecules aggregate to form micelles, which are dynamic structures with specific sizes, shapes, and aggregation numbers.

Micelle Size and Shape Determination

The size and shape of micelles are crucial for their application, particularly in the solubilization of membrane proteins. These parameters can be determined using techniques such as dynamic light scattering (DLS), static light scattering (SLS), and small-angle X-ray or neutron scattering (SAXS/SANS). researchgate.net

For n-octyl-β-D-thioglucopyranoside, a related surfactant, light scattering experiments have shown that the micelles can grow and change shape from spherical to more elongated or rod-like structures as the surfactant concentration increases. researchgate.net The hydrodynamic radius of these micelles can be influenced by factors such as temperature and the presence of co-solvents. researchgate.net For instance, the addition of ethylene glycol has been shown to affect the micellar size of n-octyl-β-D-thioglucopyranoside. nih.gov

Micellar Aggregation Number

The aggregation number (Nagg) is the average number of surfactant monomers that form a single micelle. This parameter is closely related to the micelle size and can be influenced by the same factors.

For the related compound n-octyl-β-D-glucopyranoside, the aggregation number is reported to be around 84. sigmaaldrich.comsigmaaldrich.com Static light scattering measurements on n-octyl-β-D-thioglucopyranoside have revealed a decrease in the mean aggregation number with the addition of ethylene glycol. nih.gov

Microenvironmental Properties of Micellar Interfaces

The interface between the hydrophobic core of the micelle and the aqueous bulk solution creates a unique microenvironment. This region is characterized by a gradient of polarity and can have a significant impact on the solubilization and conformation of incorporated molecules.

The nature of the headgroup and the linkage to the hydrophobic tail influences the properties of this interface. The thioether bond in octyl β-D-thiomaltopyranoside contributes to a more hydrophobic character compared to the ether linkage in its glucoside counterpart. mdpi.com The hydrophilic maltose (B56501) headgroup, with its multiple hydroxyl groups, creates a hydrated and polar interfacial region. The compactness of the micellar structure can be probed using fluorescence anisotropy decay of hydrophobic probes, which can provide information about the microviscosity and order within the micelle. nih.gov For n-octyl-β-D-thioglucopyranoside, studies have shown that the presence of a co-solvent like ethylene glycol can lead to a less compact micellar structure. nih.gov

Interaction with Aqueous and Non-Aqueous Solvent Systems

The behavior of Octyl β-D-thiomaltopyranoside (OTM) in solution is fundamentally dictated by its amphiphilic nature, possessing a hydrophilic disaccharide (thiomaltose) headgroup and a hydrophobic octyl tail. This structure drives its self-assembly into micelles in aqueous environments above a certain concentration, known as the critical micelle concentration (CMC).

In aqueous solutions, OTM exhibits a critical micelle concentration (CMC) of approximately 8.5 mM (0.40% w/v). moleculardimensions.com Below this concentration, OTM molecules exist predominantly as monomers. Once the CMC is reached, the molecules aggregate to form micelles, in which the hydrophobic octyl chains are sequestered from the water, and the hydrophilic thiomaltose headgroups are exposed to the aqueous solvent. nih.gov This process is crucial for its function as a detergent in solubilizing membrane proteins. creative-biolabs.com The formation of these micelles is a dynamic equilibrium, with monomers constantly exchanging with micelles. nih.gov The solubility of OTM in water is high, with values of 20% or greater reported at room temperature. creative-biolabs.com

While primarily used in aqueous systems, the solubility of related thioglycoside detergents has been characterized in various organic solvents. For instance, the analogous compound n-Octyl-β-D-thioglucopyranoside (OTG) is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). caymanchem.com This suggests that OTM may also exhibit solubility in polar organic solvents, which can be relevant for certain biochemical applications and purification protocols where stock solutions are prepared in such solvents before dilution into aqueous buffers. caymanchem.com The interaction with non-aqueous solvents, however, is less about micelle formation and more about simple solubility, as the driving force for self-assembly (the hydrophobic effect) is absent or altered.

The hydration of the micelle surface is a key aspect of its interaction with aqueous systems. For similar glucosides, studies have shown that the hydroxyl groups of the sugar headgroup are oriented towards the bulk water, forming hydrogen bonds and effectively hydrating the micelle surface. nih.gov This hydration shell is critical for the stability of the micelle and its ability to solubilize hydrophobic molecules like membrane proteins.

Solvent SystemKey Interaction/BehaviorRelevant Parameters
Aqueous Solution Monomer-micelle equilibriumCMC: ~8.5 mM (0.40% w/v) moleculardimensions.com
High solubility≥ 20% in water at 20°C creative-biolabs.com
Micelle formation above CMCHydrophobic tails sequestered, hydrophilic heads exposed nih.gov
Non-Aqueous Solvents (e.g., Ethanol, DMSO) Solubilization of monomersSolubility data for analogous compounds available caymanchem.com
Absence of micelle formationThe hydrophobic effect is not the primary driving force.

Behavior in Mixed Detergent Systems

In many biochemical and structural biology applications, particularly for the solubilization and stabilization of membrane proteins, single detergents are often insufficient. nih.gov The use of mixed detergent systems, or mixed micelles, can offer advantages by providing a more finely-tuned hydrophobic and hydrophilic environment that better mimics the native lipid bilayer. moleculardimensions.com

The behavior of OTM in mixed detergent systems involves forming micelles composed of more than one type of surfactant. The properties of these mixed micelles, such as their size, shape, and CMC, will depend on the properties of the individual detergents and their relative proportions in the mixture.

Research on mixed micelles often involves combining a non-ionic detergent like OTM with another non-ionic, ionic (cationic or anionic), or zwitterionic detergent. For example, studies on the mixed micelles of the related non-ionic surfactant n-octyl-β-D-glucopyranoside (OBG) with the cationic surfactant tetradecyltrimethylammonium bromide (C14TAB) have been conducted to understand the aggregation process. nih.gov Such studies analyze parameters like total and partial critical micellar concentrations and aggregation numbers to characterize the mixed system. nih.gov

Similarly, investigations into mixed micelles of n-octyl-β-D-thioglucoside (OTG) and octaethylene-glycol monododecyl ether (C12E8), both non-ionic surfactants, revealed that the micellization process was largely controlled by the ethoxylated surfactant. nih.gov The addition of the sugar-based surfactant (OTG) was found to increase the clouding temperature, a characteristic property of ethoxylated surfactants. nih.gov Furthermore, the composition of the mixed micelle influenced the polarity of the micellar environment. nih.gov

While specific studies detailing the mixed micelle behavior of OTM with a wide array of other detergents are not extensively documented in the provided context, the principles derived from its close analogs like OBG and OTG are highly relevant. The combination of OTM with other detergents, such as those from the maltoside, glucoside, or phosphine (B1218219) oxide families, is a common strategy in screening for optimal conditions for membrane protein stability and crystallization. nih.govnih.gov The goal is to create a protein-detergent complex (PDC) that maintains the protein's native structure and function. nih.gov The properties of OTM, including its chain length and headgroup size, will influence its packing and interaction with other detergents within a mixed micelle.

Detergent Family Combination (Hypothetical based on common practice)Potential Advantage in Mixed Micelle
Thiomaltoside + Shorter/Longer Chain Thiomaltoside Fine-tuning of the hydrophobic thickness of the micelle.
Thiomaltoside + Glucoside Altering the properties of the hydrophilic headgroup region.
Thiomaltoside + Ionic Detergent Introducing charge to the micelle surface, which can influence protein-protein interactions.
Thiomaltoside + Fos-Choline Combining different headgroup chemistries for potentially improved protein stability. nih.gov

Applications of Octyl β D Thiomaltopyranoside in Membrane Protein Research

Membrane Protein Solubilization Methodologies

The extraction of membrane proteins from their native lipid environment is a critical first step for their detailed characterization. Octyl β-D-thiomaltopyranoside plays a important role in this process, facilitating the disruption of the cell membrane and the isolation of individual protein molecules.

Principles and Mechanisms of Protein Extraction from Biological Membranes

The extraction of integral membrane proteins from biological membranes is a process driven by the amphipathic properties of detergents like octyl β-D-thiomaltopyranoside. creative-proteomics.com These detergents possess both a hydrophilic head and a hydrophobic tail, allowing them to interact with both the aqueous environment and the hydrophobic regions of proteins and lipids. creative-proteomics.com

The process of solubilization can be understood as a multi-stage phenomenon. Initially, at low concentrations, detergent monomers insert themselves into the lipid bilayer of the cell membrane. As the detergent concentration increases and surpasses its critical micelle concentration (CMC), the detergent molecules begin to form aggregates known as micelles. sigmaaldrich.com The CMC is a crucial property of a detergent, representing the minimum concentration at which micelles will form. For octyl β-D-thiomaltopyranoside, this value is a key parameter in designing solubilization experiments.

The formation of micelles is fundamental to the extraction of membrane proteins. These micelles act as a sink for the membrane lipids and proteins. The hydrophobic tails of the detergent molecules in the micelle create a non-polar core that sequesters the hydrophobic transmembrane domains of the protein, while the hydrophilic heads face outwards, interacting with the aqueous buffer. sigmaaldrich.com This effectively shields the hydrophobic surfaces of the membrane protein from the surrounding water, preventing aggregation and maintaining its solubility. The membrane bilayer becomes saturated with detergent molecules and eventually breaks apart, leading to the formation of mixed micelles containing lipids, proteins, and detergent.

Factors Influencing Solubilization Efficiency and Selectivity

The efficiency and selectivity of membrane protein solubilization using octyl β-D-thiomaltopyranoside are influenced by a variety of factors. A successful solubilization protocol aims to extract the target protein in high yield while preserving its native structure and function. sigmaaldrich.com

Key factors that require careful optimization include:

Detergent Concentration: The concentration of octyl β-D-thiomaltopyranoside must be above its critical micelle concentration (CMC) to ensure the formation of micelles necessary for solubilization. sigmaaldrich.com Typically, a detergent-to-protein ratio of at least 4:1 (w/w) is recommended, and for solubilizing from native membranes, a detergent-to-lipid molar ratio of 10:1 is often used.

Temperature: Temperature can affect the fluidity of the cell membrane and the properties of the detergent, thereby influencing solubilization. mdpi.com

pH and Ionic Strength: The pH and ionic strength of the buffer can alter the charge of both the protein and the detergent, potentially affecting their interaction and the stability of the solubilized protein. mdpi.comnih.gov For instance, the solubilization of certain proteins can be enhanced by adjusting the pH or the concentration of salts like NaCl. mdpi.com

Incubation Time: The duration of exposure to the detergent solution is another critical parameter that needs to be optimized to achieve maximum extraction without causing protein denaturation. mdpi.com

The choice of detergent itself is paramount. While octyl β-D-thiomaltopyranoside is a mild, non-ionic detergent often favored for its ability to maintain protein integrity, screening different detergents is a common practice to find the optimal one for a specific membrane protein. sigmaaldrich.comnih.gov

Formation and Characteristics of Protein-Detergent Complexes

Once a membrane protein is extracted from the lipid bilayer, it exists within a protein-detergent complex (PDC). In this complex, the hydrophobic transmembrane domains of the protein are shielded from the aqueous environment by a belt of detergent molecules. sigmaaldrich.com The hydrophobic tails of the octyl β-D-thiomaltopyranoside molecules associate with the hydrophobic surface of the protein, while the hydrophilic maltose (B56501) head groups face the surrounding solvent. sigmaaldrich.com

The size and shape of these PDCs can be characterized by techniques such as dynamic light scattering (DLS). iucr.org DLS measurements can distinguish between empty detergent micelles and PDCs, providing information about the homogeneity and stability of the solubilized protein preparation. iucr.org A monodisperse distribution of PDCs is often indicative of a well-behaved and stable protein sample, which is a prerequisite for successful downstream applications like crystallization. nih.gov

The properties of the PDC are influenced by the specific detergent used. For example, the length of the alkyl chain of the detergent can affect the stability and activity of the solubilized protein. cusabio.com The formation of these complexes is a dynamic process, with detergent monomers in the micelle rapidly exchanging with free monomers in the solution. cusabio.com

Role of Native Lipids in Protein-Detergent-Lipid Complexes

In many cases, the solubilization process does not result in a complete delipidation of the membrane protein. Instead, a number of native lipid molecules from the original membrane can remain associated with the protein, forming a protein-lipid-detergent complex. sigmaaldrich.com The presence of these specific lipids can be crucial for the structural integrity and biological activity of the membrane protein. sigmaaldrich.com

Harsh solubilization conditions can lead to the removal of these essential lipids, resulting in an inactive protein. sigmaaldrich.com Therefore, a key goal of a successful solubilization strategy is to maintain the association of these critical lipid molecules. The type of detergent used can influence the retention of these bound lipids. mdpi.com Mild, non-ionic detergents like octyl β-D-thiomaltopyranoside are often preferred because they are less likely to strip away these vital lipid components compared to harsher, denaturing detergents. sigmaaldrich.com

The resulting protein-lipid-detergent complexes represent a more native-like environment for the membrane protein, which is often essential for preserving its function. mdpi.com Native mass spectrometry is a powerful technique that can be used to study these complexes and identify the specific lipids that are associated with the protein. nih.gov

Maintenance of Membrane Protein Structural Integrity and Stability

A primary challenge in membrane protein research is to maintain the protein's native three-dimensional structure and, consequently, its biological function once it has been removed from its natural lipid bilayer environment. Octyl β-D-thiomaltopyranoside is valued for its ability to create a stable, micellar environment that helps preserve the protein's active conformation.

Preservation of Active Conformation in Detergent Micelles

A successful solubilization protocol not only extracts the membrane protein but also ensures that it remains in its active conformation within the detergent micelle. sigmaaldrich.com The choice of detergent is critical in this regard, as some detergents can be denaturing, causing the protein to unfold and lose its function. thermofisher.com Non-ionic detergents like octyl β-D-thiomaltopyranoside are generally considered mild and are often effective at preserving the native fold of membrane proteins. wikipedia.org

The detergent micelle provides a membrane-mimicking environment that stabilizes the hydrophobic transmembrane domains of the protein. This prevents the protein from aggregating in the aqueous solution. The ability to maintain the protein's active conformation is crucial for subsequent functional assays and for structural determination techniques such as X-ray crystallography and cryo-electron microscopy. qiagen.com

Parameters Affecting Protein Stability in OTM Solutions

The stability of a membrane protein solubilized in OTM is a delicate balance influenced by several physicochemical parameters. The concentration of OTM itself is critical; it must be above its critical micelle concentration (CMC) to form micelles that encapsulate the hydrophobic domains of the protein. nih.govdojindo.com The CMC of OTM is approximately 8.5 mM. nih.gov

Other crucial factors that can significantly impact protein stability include:

Temperature: Thermal stability is a major concern for membrane proteins. cellco.com.br Different proteins will exhibit varying degrees of stability at different temperatures within an OTM solution.

pH: The pH of the buffer solution can affect the charge distribution on the protein surface, influencing its conformation and stability. kcl.ac.uk The optimal pH range is protein-specific and needs to be determined empirically.

Additives: The presence of salts, chelating agents, or other small molecules can either stabilize or destabilize the protein-detergent complex. For instance, the addition of specific lipids can sometimes enhance stability by more closely mimicking the native membrane environment. nih.gov

Strategies for Enhancing Protein Thermostability in OTM

Another effective strategy is the optimization of the detergent composition. numberanalytics.com This can involve screening a wide array of detergents to find the one that best stabilizes the protein of interest or using mixtures of detergents to create a more native-like environment. numberanalytics.com The addition of stabilizing ligands, such as substrates, inhibitors, or allosteric modulators, can also lock the protein into a more stable conformation. mdpi.com

Membrane Protein Purification Strategies Utilizing OTM

OTM is frequently employed in the multi-step process of purifying membrane proteins for structural and functional studies.

Integration with Affinity Chromatography Techniques

Affinity chromatography is a powerful technique for purifying proteins based on specific binding interactions. When purifying membrane proteins, OTM is included in the buffers used throughout the chromatography process to maintain the protein in a soluble and stable state. nih.govnih.gov For instance, in immobilized metal affinity chromatography (IMAC), a common technique for purifying His-tagged recombinant proteins, OTM is present in the binding, washing, and elution buffers to prevent the protein from aggregating. nih.govnih.gov

Application in Size Exclusion Chromatography for Homogeneity Assessment

Size exclusion chromatography (SEC) is a critical step in assessing the homogeneity of a purified membrane protein sample. nih.gov The technique separates molecules based on their size, and a monodisperse sample, where the protein-detergent complexes are of a uniform size, will elute as a single, symmetrical peak. lubio.ch OTM is the detergent of choice in the SEC mobile phase to ensure that the protein remains soluble and does not aggregate during the run. Fluorescence-detection size-exclusion chromatography (FSEC) is a particularly useful variation of this technique for monitoring the quality of membrane protein preparations. nih.gov

Methodologies for Detergent Exchange during Purification

In some cases, it may be necessary to exchange the detergent used for initial solubilization to one that is more suitable for downstream applications like crystallization. OTM can be introduced during the purification process through various detergent exchange methods. One common method involves binding the protein to an affinity resin, washing the resin extensively with a buffer containing OTM to remove the original detergent, and then eluting the protein in the OTM-containing buffer. nih.govnih.gov Dialysis is another, albeit slower, method for detergent exchange. creative-biolabs.com

Membrane Protein Crystallization Facilitation

Obtaining well-ordered crystals of membrane proteins is a major bottleneck in determining their three-dimensional structures by X-ray crystallography. The choice of detergent is a critical parameter in this process, as it forms the micelle that surrounds the protein and influences the crystal packing. While a wide range of detergents have been used for membrane protein crystallization, OTM and other maltoside-based detergents have proven successful for a number of proteins. mdpi.com The properties of the OTM micelle can facilitate the formation of the crystal lattice necessary for high-resolution diffraction. However, it's important to note that a significant portion of membrane protein structures have been solved using a small subset of detergents, highlighting the empirical nature of finding the right conditions for crystallization. nih.gov

Contribution to Crystal Nucleation and Growth

The formation of well-ordered crystals suitable for X-ray crystallography is a major bottleneck in determining the structure of membrane proteins. The detergent used to solubilize the protein plays a critical role in this process, creating a stable protein-detergent complex (PDC) that is the fundamental unit of the crystal lattice. researchgate.net

Octyl β-D-thiomaltopyranoside (OTM) contributes to crystal nucleation and growth by:

Forming Homogeneous PDCs: OTM forms micelles that surround the hydrophobic transmembrane domains of the protein, creating a soluble and stable complex. The homogeneity and stability of these PDCs are paramount for successful crystallization, as they allow for the regular, ordered packing required for crystal formation. hamptonresearch.comanatrace.com

Mediating Crystal Contacts: The detergent belt around the protein is not merely a passive solubilizing agent; it actively participates in the formation of the crystal lattice. The size and properties of the OTM micelle can influence the packing of PDCs. Detergents with shorter alkyl chains, like OTM, are generally favored for achieving tight crystal packing, which can lead to higher-resolution diffraction. researchgate.net

Facilitating a Favorable Hydrophobic/Hydrophilic Environment: Crystallization of membrane proteins often occurs when the concentration of a precipitant is increased, driving the PDCs out of solution in an ordered fashion. OTM helps to maintain the protein in a state that is amenable to this transition, preventing aggregation and promoting the slow, controlled process of nucleation where the initial crystal seed is formed. google.com The process of crystal growth can then proceed from these nuclei. google.com

Optimization of Crystallization Conditions with OTM

Identifying initial crystallization "hits" is only the first step; these initial crystals often require extensive optimization to improve their size and quality. When using OTM, several parameters can be adjusted to enhance crystallization outcomes.

Detergent Concentration: The concentration of OTM is a critical variable. It must be maintained above its critical micelle concentration (CMC) to keep the protein soluble, but excessively high concentrations of free micelles can interfere with crystallization. lubio.ch Fine-tuning the OTM concentration, often by systematically screening a range around the concentration used for purification, can promote the nucleation of new crystal forms or improve the quality of existing ones by helping to order flexible regions of the protein. hamptonresearch.com

Use of Additives: The inclusion of small molecules, or additives, in the crystallization drop is a common optimization strategy. nih.gov

Salts: Divalent cations such as Mg²⁺ or Ca²⁺ can sometimes improve crystal contacts and promote stronger molecular interactions between PDCs. hamptonresearch.com

Organics: Small organic molecules like isopropyl alcohol can be beneficial, particularly when aggregation due to hydrophobic interactions is a problem. hamptonresearch.com

Detergent Exchange: In some cases, a protein may be stable in one detergent (e.g., n-Dodecyl-β-D-maltopyranoside, DDM) for solubilization and purification but crystallizes better in another. tandfonline.com A key optimization strategy involves exchanging the protein into OTM from another detergent during the final purification steps, just before setting up crystallization trials. tandfonline.comnih.gov High-throughput screening methods are available to assess the stability of a membrane protein in a wide array of detergents, including OTM, to identify optimal conditions for structural studies. nih.govnih.gov

Impact on Diffraction Quality

The ultimate goal of crystallization is to obtain crystals that diffract X-rays to a high resolution, enabling the determination of an atomic-level structure. The choice of detergent has a direct impact on the internal order of the crystal and, consequently, its diffraction quality.

While comprehensive statistics often highlight detergents like n-octyl-β-D-glucopyranoside (OG) and DDM due to their frequent use, thiomaltosides like OTM are also employed in generating diffraction-quality crystals. nih.govmdpi.com The rationale for their use is linked to the properties they impart to the protein-detergent complex. Detergents with shorter alkyl chains and smaller micelles, such as OTM, can allow for more intimate and well-defined packing of protein molecules within the crystal lattice. researchgate.net This tighter packing can reduce the mobility of the protein molecules, leading to a more ordered crystal and, therefore, better diffraction. For example, the related detergent n-Undecyl-β-d-thiomaltopyranoside has been used in successful crystallization efforts. nih.gov The modest size of the OTM micelle is thought to be a key attribute that can contribute to the growth of well-diffracting crystals.

Functional Characterization of Membrane Proteins in OTM-Containing Systems

Ensuring that a membrane protein remains functional after extraction from its native membrane is a critical indicator that its structure has been preserved. sigmaaldrich.com OTM is considered a mild, non-denaturing detergent, making it suitable for functional studies. wikipedia.org

Assays for Monitoring Protein Activity in Detergent-Solubilized States

Several methods can be used to assess the stability and activity of proteins solubilized in OTM.

Thermostability Assays: Techniques like Differential Scanning Fluorimetry (DSF) can be used to determine the melting temperature (Tm) of a protein. nih.gov A higher Tm in the presence of a specific detergent indicates greater protein stability. This method can be applied in a high-throughput format to screen a large number of detergents, including OTM, to find the one that best stabilizes the target protein. nih.gov

Activity Assays: For membrane proteins with enzymatic or transport functions, activity can be measured directly in the detergent solution, provided the assay is compatible with the detergent. sigmaaldrich.com For example, the activity of enzymes can be monitored by measuring the rate of substrate conversion to product. For transport proteins, binding assays using radiolabeled or fluorescently tagged ligands can assess the integrity of the binding site.

Spectroscopic Methods: Techniques like circular dichroism (CD) can be used to assess the secondary structure of the protein in the OTM-detergent complex, confirming that it remains properly folded.

Approaches for Reconstituting OTM-Solubilized Proteins into Lipid Bilayers for Functional Studies

While some functional data can be obtained from detergent-solubilized proteins, a more complete understanding often requires re-inserting the protein into a lipid bilayer, which more closely mimics its native environment. wikipedia.orgmdpi.com This reconstituted system, often in the form of proteoliposomes, is essential for studying transport processes or other functions that depend on a membrane barrier. mdpi.com

The general procedure for reconstitution from an OTM-solubilized state involves:

Mixing: The purified protein in an OTM solution is mixed with phospholipids (B1166683) that have also been solubilized, often by the same detergent, to form protein-lipid-detergent mixed micelles. moleculardimensions.com

Detergent Removal: The detergent is then slowly removed from the system. This causes the phospholipids to self-assemble into vesicles (liposomes), incorporating the membrane protein in the process. wikipedia.org Common methods for detergent removal include:

Dialysis: This time-consuming method relies on the diffusion of small detergent monomers out of the system through a semi-permeable membrane. creative-biolabs.comdojindo.com

Hydrophobic Adsorption: Porous polystyrene beads (e.g., Bio-Beads) are added to the solution to rapidly adsorb the detergent, triggering vesicle formation. pnas.org

Dilution: Rapidly diluting the solution to a point where the OTM concentration falls below its CMC can also induce reconstitution. dojindo.com

A specific application involves the detergent-mediated incorporation of proteins into Giant Unilamellar Vesicles (GUVs). Studies have shown that sugar-based detergents can destabilize GUVs just enough to allow for the insertion of transmembrane proteins, after which the detergent is removed to reseal the bilayer. pnas.org

Mass Spectrometry-Based Characterization of Membrane Protein Complexes

Native mass spectrometry (MS) has emerged as a powerful technique for studying the stoichiometry, assembly, and ligand binding of intact membrane protein complexes. nih.govnih.gov The challenge lies in transferring these complexes, which are solubilized in detergent, from solution into the gas phase for analysis. nih.gov

Octyl β-D-thiomaltopyranoside is among the non-ionic detergents that are compatible with native MS. researchgate.net Its use in this context involves several key steps:

Sample Preparation: The purified membrane protein complex is buffer-exchanged into a volatile solution, such as ammonium (B1175870) acetate, that contains OTM at a concentration above its CMC. This ensures the protein-detergent complex remains intact.

Electrospray Ionization (ESI): The entire protein-detergent complex is transferred into the gas phase using ESI. nih.gov Initially, this produces heterogeneous signals that are not informative.

In-Source Activation and Declustering: To obtain a clear mass spectrum of the protein complex, energy is applied within the mass spectrometer (e.g., by increasing the cone voltage). This controlled collisional activation strips away the OTM molecules and "un-clusters" the complex, revealing a well-resolved charge state distribution for the protein assembly itself.

This technique allows researchers to determine the precise mass of the complex, confirm its oligomeric state, and even observe the binding of specific lipids or small molecule ligands that may remain associated with the protein after the detergent is stripped away. nih.govresearchgate.net

Compatibility of OTM for Native Mass Spectrometry

Native mass spectrometry (MS) has become a powerful technique for characterizing the stoichiometry, assembly, and interactions of intact protein complexes, including those of membrane proteins. nih.govnih.gov A key requirement for this method is that the protein complex must be successfully transferred from a solution into the gas phase of the mass spectrometer in a state that preserves its non-covalent interactions. nih.gov The detergent used to solubilize the membrane protein plays a pivotal role in this process and must be "MS-compatible."

The ideal detergent for native MS should be non-ionic to avoid interfering with the electrospray ionization process and should have a micelle size that is small enough to be dissociated from the protein-detergent complex (PDC) with relative ease. nih.gov During the analysis, the PDC is ionized and enters the mass spectrometer. Collisional activation (applying energy) is then used to strip away the detergent molecules, liberating the intact protein for mass measurement. nih.gov If the detergent binds too tightly or forms excessively large or heterogeneous micelles, it can be difficult to remove, resulting in poor quality spectra dominated by detergent-adduct signals rather than clear protein signals.

While extensive studies focusing solely on OTM's performance in native MS are not broadly published, the general properties of non-ionic, saccharide-based detergents make them favorable candidates. nih.gov Protocols for native MS of membrane protein complexes often include a range of non-ionic detergents, with maltoside-based detergents being common. nih.govnih.gov The ability to effectively liberate a protein from its detergent micelle is crucial, and the performance of detergents like OTM in this regard allows for the precise measurement of the protein's mass and the study of its oligomeric state.

Assessment of Protein-Detergent Complex Stoichiometry and Integrity via MS

A primary application of native mass spectrometry in membrane protein research is the determination of the oligomeric state, or stoichiometry, of a protein complex. nih.govkcl.ac.uk Many membrane proteins function as dimers, trimers, or higher-order assemblies, and understanding this stoichiometry is fundamental to understanding their mechanism of action. When a membrane protein is solubilized in a suitable detergent like OTM, the resulting PDC can be analyzed by native MS.

The process involves introducing the purified PDC into the mass spectrometer. Instrument parameters are carefully tuned to gently remove the OTM micelle from around the protein complex. nih.gov A well-resolved mass spectrum will show a series of peaks, each representing the intact protein complex with a different number of charges. From the mass-to-charge (m/z) ratio of these peaks, the total mass of the complex can be calculated with high precision. kcl.ac.uk

By comparing the measured mass of the entire complex to the known mass of a single protein monomer (calculated from its amino acid sequence), the number of subunits in the complex can be definitively determined. For example, if the complex mass is found to be double that of the monomer, the protein is a dimer. The integrity of the complex is assessed by the quality of the spectrum; a stable, homogenous complex will produce sharp, well-defined peaks corresponding to a single oligomeric state, whereas an unstable or heterogeneous sample may show multiple species or signs of dissociation. kcl.ac.uk This ability to directly measure the mass of the intact, non-covalent assembly makes native MS, facilitated by compatible detergents like OTM, an invaluable tool for assessing the structural integrity of membrane proteins.

High-Throughput Screening Methodologies for Detergent Selection

Finding the optimal detergent that maintains a membrane protein's stability and monodispersity is often an empirical and time-consuming process. nih.gov To address this bottleneck, high-throughput screening (HTS) methods have been developed to rapidly evaluate a large number of detergents in parallel, using minimal amounts of protein. nih.govmdpi.com OTM is frequently included in these screening panels to assess its potential for stabilizing a specific protein of interest.

Differential Filtration Assays for OTM Evaluation

The Differential Filtration Assay (DFA) is a high-throughput method designed to rapidly assess the stability and approximate size of a membrane protein after it has been exchanged into a new detergent. nih.govnih.gov This technique is particularly useful for screening large panels of detergents to identify promising candidates for further studies. anatrace.com

The DFA protocol typically involves immobilizing a purified, tagged membrane protein on an affinity resin. nih.gov This resin is then distributed into the wells of a microplate, and the initial detergent is washed away and replaced with a panel of new detergents, one in each well. After a short incubation, the protein is eluted. The eluate, now containing the protein in the new detergent, is passed through two different filter plates with distinct molecular weight cutoffs (MWCO). Protein that is unstable in the new detergent will tend to aggregate and will be retained by the filters. By quantifying the amount of protein that passes through the filters (e.g., via Western blot or another detection method), one can assess its stability. A detergent that maintains the protein in a soluble, non-aggregated state will result in a higher amount of protein in the filtrate. nih.gov

In a study developing the DFA method, OTM was included in a panel of 94 diverse detergents to test the stability of the membrane protein AqpZ. The results from such an assay can be used to compare the performance of various detergents directly.

Table 1: Example Results from a Differential Filtration Assay (DFA) Screening. Data adapted from a study on the AqpZ membrane protein, showing the relative stability in different detergents. nih.gov A higher value indicates better stability/solubility.
Detergent NameAbbreviationDetergent TypeRelative Stability Score
n-Dodecyl-β-D-maltopyranosideDDMMaltoside25.00
Octyl β-D-thiomaltopyranosideOTMThiomaltoside21.25
n-Decyl-β-D-maltopyranosideDMMaltoside19.50
Lauryl Dimethylamine OxideLDAOAmine Oxide15.75
n-Octyl-β-D-glucopyranosideOGGlucoside12.00

Fluorescence Detection Size Exclusion Chromatography (FSEC) in OTM-based Screens

Fluorescence Detection Size Exclusion Chromatography (FSEC) is another powerful HTS technique used to evaluate the quality of membrane protein preparations. nih.gov This method is particularly efficient because it can be performed on unpurified protein extracts, saving significant time and resources. nih.govplos.org The strategy involves fusing the target membrane protein to a fluorescent protein, most commonly Green Fluorescent Protein (GFP). nih.gov

Cells expressing the GFP-tagged protein are harvested, and the membranes are solubilized with a specific detergent from a screening panel. The crude solubilized extract is then injected onto a size-exclusion chromatography (SEC) column connected to an in-line fluorescence detector. chromatographyonline.com The resulting chromatogram provides a wealth of information. A stable, well-folded, and homogenous protein-detergent complex will elute as a sharp, monodisperse, and symmetrical peak. plos.org In contrast, aggregated protein will elute earlier in the void volume, while degraded or unfolded protein may not produce a distinct peak at all.

By running samples solubilized in different detergents, researchers can rapidly compare the FSEC profiles to identify which detergents, such as OTM, yield the most promising results—that is, the highest proportion of monodisperse protein. nih.govchromatographyonline.com This pre-crystallization screening step dramatically increases the chances of success in subsequent, more demanding structural biology techniques like X-ray crystallography or cryo-electron microscopy. nih.gov

Table 2: Illustrative Data from a Hypothetical FSEC-Based Detergent Screen. This table demonstrates how FSEC results are interpreted to select an optimal detergent.
DetergentElution Volume (mL)Peak ProfileInterpretation
Detergent A (e.g., LDAO)8.5 (Void) & 14.0Large aggregate peak, small monodisperse peakCauses significant aggregation
Detergent B (e.g., OG)13.5Broad peakModerately stable but heterogeneous
Octyl β-D-thiomaltopyranoside (OTM)13.0Sharp, symmetrical peakGood stability and monodispersity
Detergent D (e.g., DDM)12.8Sharp, symmetrical peakGood stability and monodispersity

Comparative Analysis of Octyl β D Thiomaltopyranoside with Other Detergents

Comparison with Alkyl Maltosides

A prominent member of the alkyl maltoside family is n-dodecyl-β-D-maltopyranoside (DDM). DDM is one of the most widely used detergents for membrane protein crystallization. google.commdpi.commdpi.com While both OTM and DDM are non-ionic and possess a maltose (B56501) headgroup, they differ in their alkyl chain length and the linkage to the headgroup. mdpi.comhuji.ac.il DDM has a longer 12-carbon alkyl chain compared to OTM's 8-carbon chain. mdpi.comhuji.ac.il This difference in alkyl chain length influences their detergent properties, such as the critical micelle concentration (CMC) and micelle size. rsc.org Generally, detergents with longer alkyl chains, like DDM, have lower CMCs and form larger micelles. rsc.org

The choice between OTM and an alkyl maltoside like DDM can impact the stability and activity of the target membrane protein. For instance, while DDM is highly effective for extracting many membrane proteins and maintaining their native state, some proteins may be more stable or exhibit higher activity in the presence of OTM. mdpi.commoleculardimensions.com The shorter alkyl chain of OTM can sometimes be less disruptive to the protein's structure.

Comparison with Alkyl Thioglucosides

The primary counterpart in the alkyl thioglucoside class is n-octyl-β-D-thioglucopyranoside (OTG). wikipedia.orgchemicalbook.com Both OTM and OTG share an 8-carbon alkyl chain and a sulfur linkage, which makes them resistant to degradation by β-glucosidases. wikipedia.org The key distinction lies in their hydrophilic headgroups: OTM has a maltose (a disaccharide) headgroup, while OTG has a glucose (a monosaccharide) headgroup. huji.ac.ilwikipedia.org

This difference in the size of the hydrophilic headgroup affects the detergent's properties. The larger maltose headgroup of OTM generally results in different micellar properties compared to OTG. Research has shown that for certain membrane proteins, the activity is higher when isolated with detergents having a maltose-based headgroup, like n-nonyl-β-D-thiomaltoside, compared to those with a glucose-based headgroup like OTG. dojindo.com This suggests that the nature of the sugar moiety plays a significant role in preserving protein function.

Comparison with Alkyl Glucosides

A commonly used alkyl glucoside is n-octyl-β-D-glucopyranoside (OG). huji.ac.il Both OTM and OG have an 8-carbon alkyl chain, but OTM has a thiomaltoside headgroup while OG has a glucoside headgroup. huji.ac.ilhuji.ac.il The presence of the thioether linkage in OTM, as with OTG, confers resistance to β-glucosidase enzymes, a stability not shared by OG. wikipedia.org Furthermore, the maltose headgroup of OTM is larger than the glucose headgroup of OG.

In practice, the choice between OTM and OG can be critical. For example, in the reconstitution of the melibiose (B213186) carrier, OTG, a close analog of OTM, offered a wider effective concentration range and greater reproducibility compared to OG. nih.gov While OG is effective for many applications, the enhanced stability and potentially gentler nature of thiomaltosides like OTM can be advantageous for sensitive membrane proteins. nih.govscispace.com

Comparison with Other Nonionic Detergent Classes

Beyond the glycosidic detergents, OTM can be compared to other non-ionic detergents like polyoxyethylene glycols (e.g., Triton X-100) and alkyl-poly(ethylene oxide) (e.g., C12E8). moleculardimensions.comnih.gov

Triton X-100 : This detergent has a bulky phenoxy-poly(ethylene oxide) headgroup and a branched octyl chain. moleculardimensions.com While widely used, Triton X-100 can be harsh and may lead to the dissociation of pigment-protein complexes in photosynthetic membranes. nih.gov In contrast, glycosidic detergents like OTM are often considered milder and more suitable for maintaining the structural integrity of such complexes. sigmaaldrich.com

C12E8 (Polyoxyethylene (8) dodecyl ether) : This detergent has a flexible polyoxyethylene headgroup. While effective in solubilizing certain proteins, the properties of the resulting protein-detergent complexes can differ significantly from those formed with glycosidic detergents. The well-defined headgroup of OTM can lead to more homogeneous protein-detergent complexes, which is often beneficial for structural studies.

Evaluation of Performance Across Key Research Metrics (Solubilization, Stability, Crystallization, Functional Integrity)

The performance of a detergent is evaluated based on several key metrics crucial for membrane protein research.

Solubilization : OTM is known for its ability to effectively solubilize integral membrane proteins from the lipid bilayer without causing denaturation. medchemexpress.commedchemexpress.com Its solubilizing power is generally considered comparable to that of other effective non-ionic detergents like OTG and OG. nih.govscispace.com The choice of detergent can significantly impact extraction efficiency, with longer alkyl chain detergents sometimes showing higher yields. rsc.org

Stability : A key advantage of OTM is the stability it imparts to the solubilized protein. The thioether bond makes it resistant to enzymatic degradation. wikipedia.org Furthermore, maltoside-based detergents are often successful in maintaining the native and stable state of numerous proteins. mdpi.com The stability of a protein in a given detergent is a critical factor, as unstable proteins are prone to aggregation. nih.gov

Crystallization : OTM is frequently used in the crystallization of membrane proteins. medchemexpress.commedchemexpress.com The formation of well-ordered crystals is highly dependent on the homogeneity of the protein-detergent complex. While detergents like DDM and OG have been used to crystallize a majority of α-helical membrane proteins, a significant number of structures have required other detergents, highlighting the need for screening various options, including OTM. google.comnih.gov

Functional Integrity : Preserving the function of the membrane protein is paramount. OTM and other maltoside-based detergents are known for their ability to maintain the functional integrity of solubilized proteins. medchemexpress.commedchemexpress.com The choice of detergent can directly impact the protein's activity. For instance, some proteins exhibit higher activity when isolated with thiomaltosides compared to thioglucosides. dojindo.com

Below is a data table summarizing the properties of OTM and related detergents.

DetergentAbbreviationAlkyl Chain LengthHeadgroupLinkageCritical Micelle Concentration (mM)
Octyl β-D-thiomaltopyranoside OTM 8 Maltose Thioether ~8.5 moleculardimensions.com
n-Dodecyl-β-D-maltopyranosideDDM12MaltoseEther0.17 mdpi.com
n-Octyl-β-D-thioglucopyranosideOTG8GlucoseThioether9 wikipedia.orgnih.gov
n-Octyl-β-D-glucopyranosideOG8GlucoseEther20-25
Triton X-100-8 (branched)Poly(ethylene oxide)Ether0.2-0.9

Note: CMC values can vary depending on the experimental conditions (e.g., temperature, buffer composition).

Rationale for Preferential Use of OTM in Specific Membrane Protein Systems

The preference for OTM in specific research applications stems from its unique combination of properties.

GPCRs (G protein-coupled receptors) : While detergents like DDM and Lauryl Maltose Neopentyl Glycol (LMNG) have been highly successful for GPCR stabilization, the broader family of maltoside detergents, including thiomaltosides, offers valuable alternatives. mdpi.commoleculardimensions.com The specific properties of OTM, such as its shorter alkyl chain and thio-linkage, may provide a more stabilizing environment for certain GPCRs that are not optimally stabilized by DDM or other common detergents.

Transporters and Channels : Membrane transport proteins, which include carriers and ion channels, are essential for cellular function. longdom.orgcube-biotech.com Their purification and characterization often require mild detergents that can preserve their complex structures and transport activity. OTM and its analogs have been successfully used for the solubilization and reconstitution of carriers like the melibiose carrier from E. coli. nih.gov The stability conferred by the thio-maltoside structure can be particularly beneficial for these dynamic proteins. The selection of a detergent like OTM is often the result of extensive screening to find the optimal conditions that maintain the protein's folded state and functional integrity. nih.gov

Emerging Research Applications and Methodological Innovations

OTM in Drug Delivery Systems Research

The application of Octyl β-D-thiomaltopyranoside in drug delivery systems is an area of growing research interest. medchemexpress.commedchemexpress.eu Non-ionic surfactants like OTM are explored for their potential to enhance the solubility and bioavailability of poorly water-soluble drugs. While specific examples of OTM in formulated drug products are not extensively documented in publicly available research, its properties as a detergent make it a candidate for creating stable drug formulations, such as microemulsions and liposomes, which can act as vehicles for protein, DNA, and drug delivery. chemsynlab.commoleculardimensions.com The development of new vaccines and drug delivery systems is a key area where OTM's utility is being investigated. chemsynlab.com

OTM in Nanotechnology Research

In the field of nanotechnology, OTM is utilized for its ability to solubilize and stabilize membrane proteins, which are often targets in nanotechnological applications. medchemexpress.commedchemexpress.eu The controlled assembly of nanoparticles and the functionalization of nanoscale devices can benefit from the use of detergents like OTM to maintain the integrity of biological molecules. Research in this area leverages OTM to create and study protein-nanoparticle conjugates and to develop novel nanomaterials for biological applications.

OTM in Diagnostic Analysis Methodologies

OTM plays a role in various diagnostic analysis methodologies, often by facilitating the handling of protein samples. medchemexpress.commedchemexpress.eudojindo.co.jp In techniques such as Western blotting and mass spectrometry, detergents are crucial for solubilizing proteins and maintaining their native structure during analysis. nih.govkcl.ac.uk A high-throughput differential filtration assay has been developed to screen detergents, including OTM, for their effectiveness in stabilizing membrane proteins for structural and functional studies. nih.gov This is critical for the development of reliable diagnostic assays that target membrane proteins.

Role of OTM in Endotoxin (B1171834) Reduction from Biological Preparations

A significant application of OTM is in the removal of endotoxins from biological preparations, which is crucial for the safety and efficacy of biopharmaceutical products. nih.govresearchgate.net Endotoxins are complex lipopolysaccharides from the outer membrane of Gram-negative bacteria and are challenging impurities to remove from protein and nucleic acid solutions. nih.govresearchgate.netresearchgate.net

Mechanism of Endotoxin Disruption

OTM has been identified as a detergent that can effectively disrupt the interactions between endotoxins and proteins. nih.govresearchgate.net The non-ionic nature of OTM allows it to break both hydrophobic and electrostatic interactions that cause endotoxins to bind to target proteins. nih.govresearchgate.net This dual-action mechanism is considered more effective than that of other detergents like Triton X-100, which primarily disrupt hydrophobic interactions. nih.govresearchgate.net This superior mechanism allows OTM to reduce endotoxin levels more significantly. nih.govresearchgate.net Studies have shown that detergents like octyl-beta-D-glucopyranoside (a related compound) can dissociate protein-bound endotoxin, making it easier to remove through affinity binding methods. nih.gov

Application in Protein and Nucleic Acid Purification Protocols

OTM is integrated into wash steps during chromatography to separate endotoxins from target proteins. nih.govresearchgate.net This method has been shown to effectively reduce endotoxin levels while maintaining the purity and activity of the protein. nih.govresearchgate.net For instance, the removal of endotoxins from a fusion protein using an OTM wash led to a decreased background in a T-cell functional assay, enabling more accurate detection of molecular interactions. nih.govresearchgate.net

In the context of nucleic acid purification, particularly plasmid DNA, methods have been developed that use a carbohydrate non-ionic detergent, such as an alkyl thiomaltoside like OTM, in combination with silica (B1680970) chromatography. google.com This process involves contacting the nucleic acid solution with the detergent, then with an inorganic binding matrix like silica, and finally washing the matrix to yield a nucleic acid composition with significantly reduced endotoxin levels. google.com This is particularly important for applications like gene therapy and animal studies where low endotoxin levels are critical. google.com

Table 1: Research Findings on OTM and Related Compounds in Endotoxin Reduction

Table 2: Chemical Compounds Mentioned

Future Research Directions and Unresolved Challenges in Octyl β D Thiomaltopyranoside Studies

Development of Novel OTM Derivatives for Enhanced Properties

A significant frontier in membrane protein science is the rational design of new detergent molecules with improved characteristics. While OTM is effective for many targets, there is a persistent need for amphiphiles that offer greater stabilization for particularly labile proteins or possess properties tailored for specific biophysical techniques.

Future research will likely focus on synthesizing OTM analogs by modifying its molecular architecture. This includes altering the length of the octyl tail to fine-tune the hydrophobicity or modifying the maltoside headgroup to change its size and hydration properties. Insights from molecular dynamics simulations, which have begun to reveal how detergents interact with and sometimes destabilize protein structures, can guide these designs. nih.gov For example, simulations have shown that the mobility of detergent molecules and the way they pack around a protein are critical factors in maintaining its structural integrity. nih.gov Understanding these principles at a molecular level could lead to the development of "milder" OTM derivatives that better mimic the native lipid bilayer, thereby preserving the native conformation and activity of sensitive proteins like G-protein-coupled receptors (GPCRs). nih.govresearchgate.net

Furthermore, creating derivatives such as fluorinated or deuterated versions of OTM could be highly beneficial for techniques like NMR spectroscopy and cryo-electron microscopy (cryo-EM). moleculardimensions.com Another avenue involves creating hybrid amphiphiles that combine features of OTM with other chemical moieties, such as cholesteryl hemisuccinate, which has been shown to enhance the stability of receptors by interacting with specific crevices on their hydrophobic surfaces. nih.govresearchgate.net The development of more cost-effective synthesis methods for OTM and its future derivatives is also a crucial challenge to ensure their accessibility for large-scale screening and structural studies. chemsynlab.com

Integration of OTM with Advanced Structural Biology Techniques

The resolution revolution in cryo-electron microscopy (cryo-EM) has placed new demands on sample preparation, where the quality of the detergent-solubilized protein is paramount. A major challenge in cryo-EM is overcoming the preferential orientation of particles in the vitreous ice and their adsorption to the air-water interface. frontiersin.org Mild detergents like OTM play a crucial role in mitigating these issues, but their behavior at the low temperatures of vitrification is not fully understood. Future research should systematically investigate the physical properties of OTM micelles under cryo-EM conditions to optimize particle distribution and orientation. frontiersin.org This includes studying the effects of OTM concentration, its interaction with lipids carried over from purification, and its synergy with new support films and vitrification techniques.

Beyond cryo-EM, the integration of OTM with other advanced techniques holds promise. For single-molecule fluorescence spectroscopy, OTM's ability to solubilize individual protein complexes without causing aggregation is critical. Future studies could explore how OTM and its derivatives can be used to trap and study transient conformational states of membrane proteins that are often invisible to ensemble-averaging methods like X-ray crystallography. nih.gov The development of OTM derivatives with specific spectroscopic properties could also enable novel experimental designs for monitoring protein dynamics.

Addressing Heterogeneity and Stability Issues in Challenging Membrane Protein Targets

A persistent challenge in membrane biology is the inherent instability of many proteins once extracted from their native lipid environment. nih.govnih.gov GPCRs, transporters, and large protein complexes are often conformationally dynamic and prone to denaturation and aggregation in detergent micelles. nih.govresearchfeatures.comlubio.ch While OTM is considered a relatively mild detergent, it can still strip away essential lipids required for the stability and function of the target protein.

Future work must focus on developing strategies to overcome these stability issues. This involves moving beyond using OTM as a single agent and exploring its use in combination with other amphiphiles, such as shorter-chain detergents or novel lipid-like molecules, to create a more native-like micellar environment. researchgate.net High-throughput screening methods are essential for rapidly identifying the optimal detergent or detergent/lipid mixture for a given target. researchgate.net These screens can assess protein stability by monitoring for aggregation or changes in thermal denaturation profiles. researchgate.net

Addressing conformational heterogeneity is another critical challenge. nih.gov Membrane proteins often exist in multiple functional states, and a detergent must be able to support this dynamic nature without biasing the equilibrium towards a non-physiological conformation. Combining OTM with stabilizing ligands, such as small molecules or antibody fragments (nanobodies), is a powerful approach that can "lock" a protein in a specific, homogeneous state suitable for structural analysis. nih.gov Future research will aim to systematically understand the interplay between the detergent micelle, stabilizing ligands, and the conformational landscape of the target protein.

Computational Modeling and Simulation of OTM-Protein Interactions

Computational methods are becoming indispensable tools for understanding the complex interactions between membrane proteins and their detergent environment. nih.govnih.gov Atomistic molecular dynamics (MD) simulations, for instance, can provide unprecedented insight into how detergents like OTM self-assemble into micelles and how these micelles encapsulate a membrane protein. nih.gov

A key unresolved challenge is to accurately predict which detergent will be optimal for a given membrane protein. Future computational efforts will focus on developing more sophisticated models and simulation protocols to screen detergents in silico. This could involve creating models that predict the stability of a protein in an OTM micelle by calculating parameters like inter-helical packing, preservation of secondary structure, and the potential for detergent molecules to penetrate the protein core, which can lead to destabilization. nih.govfrontiersin.org

These simulations can also guide the rational design of new OTM derivatives as described in section 7.1. By modeling how changes to the alkyl chain or headgroup affect micelle properties and protein interactions, researchers can prioritize the synthesis of novel detergents with the highest probability of success. nih.gov Furthermore, integrating computational modeling with experimental data from techniques like cryo-EM and small-angle X-ray scattering (SAXS) will provide a more complete and dynamic picture of protein-detergent complexes, moving beyond static structural snapshots. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the standard experimental protocols for solubilizing membrane proteins using Octyl β-D-thiomaltopyranoside?

  • Methodological Answer : Begin by determining the critical micelle concentration (CMC) of Octyl β-D-thiomaltopyranoside using techniques like surface tension measurements or fluorescence spectroscopy with a hydrophobic probe (e.g., diphenylhexatriene). For solubilization, incubate membrane fractions with the detergent at 1.5–2× CMC (typically 0.1–0.5% w/v) in buffered solutions (e.g., Tris-HCl, pH 7.4) for 1–2 hours at 4°C. Centrifuge at 100,000×g for 30 minutes to pellet insoluble material. Validate solubilization efficiency via SDS-PAGE or dynamic light scattering .

Q. How does the structural specificity of Octyl β-D-thiomaltopyranoside influence its interaction with glycoproteins compared to other alkyl glycosides?

  • Methodological Answer : The thiomaltoside moiety provides stronger hydrogen-bonding interactions with carbohydrate-binding domains of glycoproteins compared to glucopyranosides. To assess specificity, perform competitive binding assays using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) with maltose-specific lectins (e.g., concanavalin A). Compare binding affinities with analogs like Octyl β-D-glucopyranoside to quantify structural effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported CMC values of Octyl β-D-thiomaltopyranoside under varying ionic strengths and temperatures?

  • Methodological Answer : Conduct a systematic study using a design-of-experiments (DoE) approach. Measure CMC via fluorescence spectroscopy across a matrix of ionic strengths (0–500 mM NaCl) and temperatures (4–37°C). Analyze data using multivariate regression to model CMC dependence. Validate findings with small-angle X-ray scattering (SAXS) to correlate micelle size/structure with environmental conditions .

Q. What strategies mitigate detergent interference in biophysical assays (e.g., cryo-EM or NMR) when using Octyl β-D-thiomaltopyranoside for membrane protein stabilization?

  • Methodological Answer : For cryo-EM, employ gradient dialysis to reduce detergent concentration below 0.03% w/v prior to vitrification. For NMR, use deuterated detergents or incorporate lipid nanodiscs to sequester residual micelles. Alternatively, substitute with a short-chain thiomaltoside derivative (e.g., Heptyl β-D-thiomaltopyranoside) to lower CMC and minimize background noise .

Q. How do researchers evaluate the potential genotoxic effects of Octyl β-D-thiomaltopyranoside in mammalian cell cultures, given contradictory data on structurally similar compounds?

  • Methodological Answer : Perform a tiered genotoxicity assessment:

  • Primary Screen : Comet assay to detect DNA strand breaks in human lymphocytes exposed to 0.1–10 mM detergent for 24 hours.
  • Secondary Screen : Micronucleus test with cytochalasin B to assess chromosomal damage.
  • Mechanistic Study : SOS chromotest in E. coli strains (with/without metabolic activation) to rule out bacterial DNA damage. Compare results to structurally related gallates (e.g., octyl gallate) to contextualize findings .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in detergent-mediated cytotoxicity studies?

  • Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC₅₀ values. Apply ANOVA with post-hoc Tukey tests to compare cytotoxicity across detergent analogs. For high-throughput data, employ machine learning algorithms (e.g., random forests) to identify critical structural determinants of toxicity .

Q. How can researchers optimize detergent removal protocols during membrane protein reconstitution without compromising structural integrity?

  • Methodological Answer : Implement size-exclusion chromatography (SEC) with inline multi-angle light scattering (MALS) to monitor detergent-lipid ratios in real time. Alternatively, use bio-beads coated with hydrophobic resins (e.g., SM-2) and quantify residual detergent via LC-MS/MS. Validate protein stability via circular dichroism (CD) spectroscopy post-reconstitution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.